molecular formula C7H8ClNO B3099245 (6-chloro-3-methylpyridin-2-yl)methanol CAS No. 1352893-07-2

(6-chloro-3-methylpyridin-2-yl)methanol

Cat. No.: B3099245
CAS No.: 1352893-07-2
M. Wt: 157.6 g/mol
InChI Key: ONRPJLDCPOLWEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by the reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (6-chloro-3-methylpyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper or nickel-alumina may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(6-chloro-3-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

(6-chloro-3-methylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and methyl group can also affect the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-chloro-3-methylpyridin-2-yl)methanol is unique due to the specific arrangement of its functional groups. The presence of the chlorine atom, methyl group, and hydroxymethyl group in specific positions on the pyridine ring imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(6-chloro-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPJLDCPOLWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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